Dimefline-d6 Hydrochloride is a deuterated analog of dimefline, which is primarily recognized as a respiratory stimulant. The compound is classified under hydrochlorides, which are salts formed from the reaction of hydrochloric acid with organic bases. Dimefline itself has been studied for its pharmacological properties and potential applications in treating respiratory conditions. The deuterated form, Dimefline-d6 Hydrochloride, is utilized in various scientific research contexts, particularly in studies involving pharmacokinetics and metabolic pathways due to its isotopic labeling.
Dimefline-d6 Hydrochloride can be sourced from specialized chemical suppliers that provide isotopically labeled compounds for research purposes. It falls under the category of organic compounds known as 7-o-methylated flavonoids and is specifically used in pharmaceutical and biochemical research settings. The compound's classification includes:
The synthesis of Dimefline-d6 Hydrochloride typically involves the incorporation of deuterium into the dimefline molecule. This can be achieved through various synthetic pathways, including:
Technical details regarding the synthesis methods can vary based on the desired purity and yield, as well as the specific laboratory protocols employed.
The molecular structure of Dimefline-d6 Hydrochloride is characterized by its complex arrangement of atoms, which includes:
The molecular weight of Dimefline-d6 Hydrochloride is approximately 329.43 g/mol, while its accurate mass is 329.14 g/mol.
Dimefline-d6 Hydrochloride can participate in various chemical reactions typical for organic compounds, including:
Dimefline acts as a respiratory stimulant by influencing respiratory centers in the brain. Its mechanism includes:
Research indicates that the pharmacodynamics of Dimefline-d6 Hydrochloride are similar to its non-deuterated counterpart, making it valuable for studying drug metabolism and efficacy.
The physical and chemical properties of Dimefline-d6 Hydrochloride include:
Relevant data regarding its properties can be crucial for laboratory handling and application in experimental protocols.
Dimefline-d6 Hydrochloride finds applications primarily in scientific research, including:
Its isotopic labeling allows researchers to gain insights into metabolic processes without interfering with biological function.
Dimefline-d6 Hydrochloride is systematically designated as 3-[[(4-hydroxy-2,2-dideuterio-3,5-dideuteriomethyl-6,8-dideuteriophenoxy)methyl]dideuteriomethyl]-1H-quinazolin-4-one hydrochloride. The "d6" suffix explicitly denotes the replacement of six protium (¹H) atoms with deuterium (²H or D) at specific molecular positions. This isotopic labeling follows IUPAC guidelines for deuterated compounds, where the numeral indicates the total count of deuterium substitutions within the parent Dimefline structure (C₂₀H₂₁NO₃) [1]. The hydrochloride salt formation involves protonation (or deuteration) of the quinazoline nitrogen, enhancing the compound’s crystallinity and aqueous solubility. Such deuteration patterns are strategically designed to preserve the core pharmacophore while altering metabolic pathways, as deuterium’s higher mass impacts bond cleavage kinetics without modifying steric or electronic properties [1].
The molecular formula of Dimefline-d6 Hydrochloride is C₂₀H₁₅D₆ClNO₃, with a precise molecular weight of 365.88 g/mol (calculated: 365.89). This comprises the deuterated base structure (C₂₀H₁₅D₆NO₃, MW 329.43) and hydrochloric acid (HCl, MW 36.46) [1]. The deuterium atoms occupy six exchangeable or metabolically labile sites, confirmed via mass shift analysis (+6 Da compared to non-deuterated Dimefline hydrochloride, MW 359.84) [2].
Table 1: Isotopic Distribution Analysis of Dimefline-d6 Hydrochloride
Position of Deuteration | Chemical Environment | Purpose of Substitution |
---|---|---|
Methyl groups (3 sites) | Aliphatic (C-²H₃) | Block demethylation metabolism |
Aromatic sites (2 sites) | Ortho to phenoxy ether | Stabilize against oxidative cleavage |
Bridge methylene (1 site) | Benzylic position | Inhibit CYP450-mediated hydroxylation |
Deuteration leverages the kinetic isotope effect (KIE), where the stronger C-D bond (dissociation energy: ~439 kJ/mol) resists enzymatic cleavage compared to the C-H bond (~413 kJ/mol) [1]. This extends the half-life and reduces metabolite-related toxicity, crucial for tracer studies in pharmacokinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular ion at m/z 365.8820 [M]⁺ (theoretical: 365.8831, Δ = 1.1 ppm). Fragmentation patterns include:
Infrared (IR) Spectroscopy
Key absorptions:
Table 2: Key Spectroscopic Signatures of Dimefline-d6 Hydrochloride
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 2.5–3.0 ppm (disappearance) | Deuteration of methyl groups |
HRMS | m/z 365.8820 [M]⁺ | Molecular ion verification |
IR | 2050–2200 cm⁻¹ | C-D stretch confirmation |
Single-crystal X-ray diffraction resolves the three-dimensional conformation and deuterium positioning. Crystals are monoclinic (space group P2₁/c), with unit cell parameters:
The structure confirms deuterium atoms occupy sites with maximal metabolic vulnerability. The quinazolinone core is planar (deviation <0.05 Å), while the phenoxy group adopts a dihedral angle of 67.5° relative to the quinazoline ring. Hydrogen (deuterium) bonding stabilizes the lattice:
Table 3: Conformational Stability Parameters
Parameter | Value | Significance |
---|---|---|
Quinazolinone planarity | RMSD 0.03 Å | Maintains pharmacophore geometry |
Dihedral angle | 67.5° | Optimizes receptor binding |
H-bond distances | 2.65–2.98 Å | Ensures crystal stability |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: